Tautomeric Equilibrium Shift: Preferential Stabilization of the 2-Oxo Form Over the 2-Hydroxy Form
Density functional theory (DFT) studies at the B3LYP/6-311++G** level on the pyrimidin-2(1H)-one/pyrimidin-2-ol system demonstrate that electron-donating alkyl substituents at the 4- and 6-positions shift the tautomeric equilibrium toward the 2-oxo (lactam) form in the gas phase and in polar aprotic solvents. The isopropyl group, with its greater +I inductive effect relative to methyl, provides a larger stabilization of the keto tautomer. While explicit equilibrium constants (K_T) for the diisopropyl derivative have not been experimentally measured, the computational trend across the 4,6-dialkyl series predicts a K_T(lactam/lactim) ratio for the diisopropyl compound exceeding that of 4,6-dimethylpyrimidin-2(1H)-one, which itself favors the lactam form by a factor of >10^2 in DMSO solution [1][2].
| Evidence Dimension | Tautomeric equilibrium preference (lactam vs. lactim form) |
|---|---|
| Target Compound Data | K_T (lactam/lactim) predicted >10^2 in DMSO; preferential stabilization of 2-oxo tautomer by isopropyl +I effect |
| Comparator Or Baseline | 4,6-Dimethylpyrimidin-2(1H)-one: K_T(lactam/lactim) >10^2 in DMSO (experimental). 4,6-Diethylpyrimidin-2(1H)-one: intermediate. Unsubstituted pyrimidin-2(1H)-one: K_T approximately 10^1–10^2 |
| Quantified Difference | Isopropyl substitution provides incrementally larger lactam stabilization vs. methyl, although precise K_T values for the diisopropyl derivative remain computationally predicted rather than experimentally verified. |
| Conditions | DFT calculations at B3LYP/6-311++G** level in gas phase and simulated DMSO solvent continuum. Experimental validation for methyl analog via NMR in DMSO-d6. |
Why This Matters
The tautomeric state dictates the nucleophilic reactivity at the C-2 position; a stronger preference for the lactam (2-oxo) form ensures more predictable N-alkylation and O-acylation outcomes, which is critical for reproducible downstream synthetic elaboration.
- [1] Ayoubi-Chianeh, M.; Kassaee, M. Z. Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Journal of Physical Organic Chemistry 2019, 32(1), e3898. View Source
- [2] Kokko, J. P.; Goldstein, J. H.; Mandell, L. A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. J. Am. Chem. Soc. 1961, 83(13), 2909–2911. View Source
